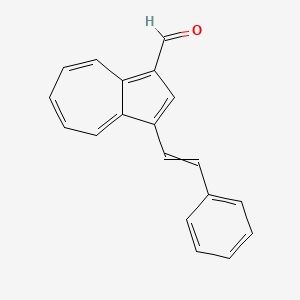![molecular formula C32H30N2O2 B12529522 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] CAS No. 820972-47-2](/img/structure/B12529522.png)
2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] is an organic compound with the molecular formula C32H30N2O2. It is known for its application as a fluorescent brightener, particularly in the enhancement of the brightness and whiteness of synthetic fibers and plastic products . This compound is characterized by its complex structure, which includes a naphthalene core and benzoxazole units, making it a valuable material in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] typically involves the condensation of naphthalene derivatives with benzoxazole precursors. One common method includes the reaction of 1,4-dibromonaphthalene with 2-amino-5-(butan-2-yl)phenol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced naphthalene-benzoxazole compounds.
Substitution: Nitrated or halogenated benzoxazole derivatives.
科学的研究の応用
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, such as fluorescence spectroscopy and microscopy, to study molecular interactions and dynamics.
Biology: Employed in the labeling of biological molecules, such as proteins and nucleic acids, for imaging and detection purposes.
Medicine: Investigated for its potential use in photodynamic therapy, where its fluorescent properties can be utilized to target and destroy cancer cells.
Industry: Applied as a brightening agent in the production of textiles, plastics, and paper products to enhance their visual appeal
作用機序
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, resulting in a brightening effect. This process is facilitated by the conjugated structure of the compound, which allows for efficient energy transfer and fluorescence. The molecular targets include chromophores in the substrate materials, where the compound binds and enhances their optical properties .
類似化合物との比較
Similar Compounds
1,4-Bis(2-benzoxazolyl)naphthalene: Another fluorescent brightener with a similar naphthalene-benzoxazole structure.
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): A compound with a similar core structure but without the butan-2-yl substituents.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] is unique due to the presence of butan-2-yl groups, which enhance its solubility and compatibility with various substrates. This makes it more effective as a brightening agent compared to its analogs .
特性
CAS番号 |
820972-47-2 |
|---|---|
分子式 |
C32H30N2O2 |
分子量 |
474.6 g/mol |
IUPAC名 |
5-butan-2-yl-2-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H30N2O2/c1-5-19(3)21-11-15-29-27(17-21)33-31(35-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-18-22(20(4)6-2)12-16-30(28)36-32/h7-20H,5-6H2,1-4H3 |
InChIキー |
GSYZWWPQSYWUPK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


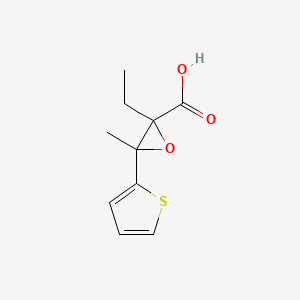
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
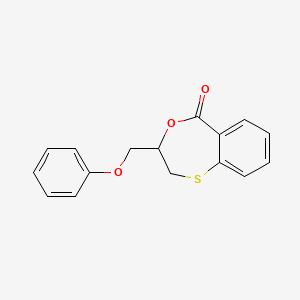
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
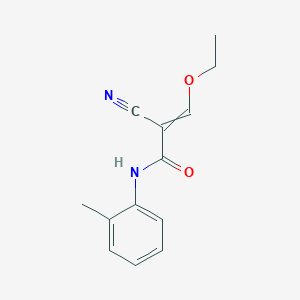

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)

![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
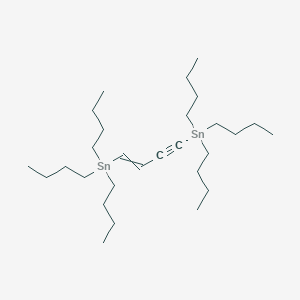
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
